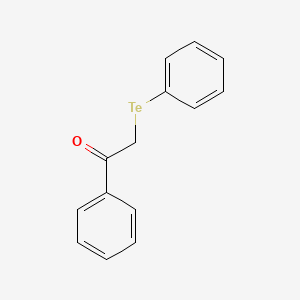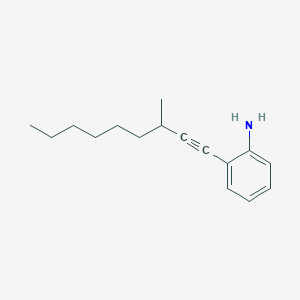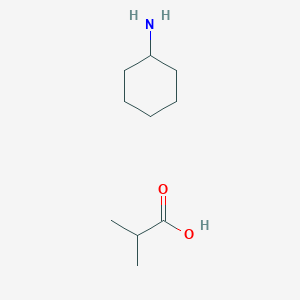
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine typically involves the condensation of an aldehyde or ketone with an amine. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or ketone, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-4-Chloro-3,3-dimethylbutan-2-imine: Lacks the methylphenyl group.
(2E)-4-Chloro-N-(4-methylphenyl)butan-2-imine: Lacks the dimethyl group.
Uniqueness
The presence of both the chloro and methylphenyl groups in (2E)-4-Chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Propiedades
| 115437-04-2 | |
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
4-chloro-3,3-dimethyl-N-(4-methylphenyl)butan-2-imine |
InChI |
InChI=1S/C13H18ClN/c1-10-5-7-12(8-6-10)15-11(2)13(3,4)9-14/h5-8H,9H2,1-4H3 |
Clave InChI |
SXPZYOLARLOEIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C)C(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










